molecular formula C14H15N5O2 B11302514 N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11302514
M. Wt: 285.30 g/mol
InChI Key: YBRMDWMGMRZLPS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl ring substituted with two methyl groups, an imidazo[1,2-b][1,2,4]triazole ring, and an acetamide group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and carboxylic acids, with catalysts such as sulfuric acid or phosphoric acid.

    Substitution on the Phenyl Ring:

    Coupling of the Two Fragments: The final step involves coupling the substituted phenyl ring with the imidazo[1,2-b][1,2,4]triazole ring through an acetamide linkage. This can be done using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide depends on its specific application:

    Biochemical Interactions: The compound may interact with enzymes or receptors, altering their activity. This can involve binding to the active site or allosteric sites, leading to inhibition or activation.

    Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: shares similarities with other imidazo[1,2-b][1,2,4]triazole derivatives, such as:

Uniqueness

    Structural Features: The presence of the acetamide group and the specific substitution pattern on the phenyl ring make this compound unique compared to other similar compounds.

    Reactivity: The compound’s reactivity in various chemical reactions may differ due to the specific functional groups and their positions.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C14H15N5O2/c1-8-3-9(2)5-10(4-8)17-12(20)6-11-13(21)18-14-15-7-16-19(11)14/h3-5,7,11H,6H2,1-2H3,(H,17,20)(H,15,16,18,21)

InChI Key

YBRMDWMGMRZLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=NC=NN23)C

Origin of Product

United States

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